molecular formula C9H11FN2O5 B1587660 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil CAS No. 69123-94-0

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

Cat. No. B1587660
CAS RN: 69123-94-0
M. Wt: 246.19 g/mol
InChI Key: UIYWFOZZIZEEKJ-PXBUCIJWSA-N
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Description

“1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis . It is also known as FAU and strongly inhibits the growth of tumor cells with high thymidylate synthase activity .


Synthesis Analysis

The synthesis of “1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” involves several steps . The process includes the use of DAST, CH2Cl2, HBr/AcOH, bis-silyted cytosine or thymine, CCl4, conc. NH4OH/MeOH, MMTr-Cl, pyridine, 4-DMAP, TMS-Cl, pyridine followed by BzCl, followed by aqueous ammonia; Cl-P (OCE)N (i -Pr) 2, EtN (i -Pr) 2; THF; CEO, 2-cyanoethoxy .


Molecular Structure Analysis

The molecular formula of “1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” is C9H11FN2O5 . It has a molecular weight of 246.19 . The InChI code is 1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7-,8-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” are catalyzed by the enzyme thymidylate synthase .


Physical And Chemical Properties Analysis

“1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” is a solid substance . It is white to off-white in color . The compound is stored at room temperature . It is soluble in DMSO at a concentration of 100 mg/mL (406.19 mM) .

Scientific Research Applications

Application 1: Colorectal Cancer Research

  • Methods of Application : FAU was administered intravenously to mice bearing human colon cancer xenografts. Four hours after dosing, tissue distribution of total radioactivity and incorporation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) 5-methyluracil (FMAU), derived from thymidylate synthase activation of FAU, into tumor DNA was measured .
  • Results : Thymidylate synthase enzymatic activity in LS174T xenografts was approximately 3.5-fold higher than in HT29 xenografts, and incorporation of radioactivity derived from FAU into LS174T DNA was approximately 2-fold higher than into HT29 DNA .

Application 2: Nucleoside Analog Chemotherapy

  • Summary of the Application : The accumulation of FAU in tumors is predictive of responses to nucleoside analog (NA) chemotherapy agents such as gemcitabine. FAU retention in cells requires deoxycytidine kinase (dCK), a rate-limiting enzyme in the deoxyribonucleoside salvage metabolism and in gemcitabine conversion from an inactive prodrug to a cytotoxic compound .
  • Methods of Application : Isogenic murine leukemic cell lines with defined dCK and cytidine deaminase (CDA) activities were generated by retroviral transduction. A cell viability assay was used to determine the sensitivity of the isogenic cell lines to the dCK-dependent NA prodrugs gemcitabine and clofarabine .
  • Results : dCK and CDA activities measured by kinase and tracer uptake assays correlated with the sensitivity of isogenic cell lines to gemcitabine and clofarabine .

Safety And Hazards

The safety information and MSDS for “1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” can be found online .

Future Directions

The future directions of “1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” research could involve further exploration of its antitumor activity, particularly in relation to its effect on tumor cells with high thymidylate synthase activity . More studies are needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYWFOZZIZEEKJ-PXBUCIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219192
Record name 2'-Fluoro-5-ethylarabinosyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Deoxy-2-fluoro-b-D-arabinofuranosyl)uracil

CAS RN

69123-94-0
Record name 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69123-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-5-ethylarabinosyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-fluoro-5-ethylarabinosyluracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2'-Fluoro-5-ethylarabinosyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)URACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7386OMP29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
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